5-Vinyl-2,2'-bipyridine
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Overview
Description
5-Vinyl-2,2’-bipyridine is an organic compound with the molecular formula C12H10N2 It is a derivative of bipyridine, where a vinyl group is attached to the 5-position of the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production methods for 5-Vinyl-2,2’-bipyridine are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The use of homogeneous and heterogeneous catalytic systems is also explored to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Vinyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The bipyridine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under mild conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
5-Vinyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is explored for its potential as a fluorescent probe due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Mechanism of Action
The mechanism of action of 5-Vinyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine moiety act as electron donors, forming stable chelate complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine derivative with applications in material science and catalysis.
5,5’-Dimethyl-2,2’-bipyridine: Used as an intermediate in organic synthesis and pharmaceuticals.
Uniqueness of 5-Vinyl-2,2’-bipyridine: The presence of the vinyl group in 5-Vinyl-2,2’-bipyridine provides additional reactivity compared to other bipyridine derivatives. This allows for further functionalization and the formation of more complex structures, making it a versatile compound in various applications .
Properties
Molecular Formula |
C12H10N2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-ethenyl-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H10N2/c1-2-10-6-7-12(14-9-10)11-5-3-4-8-13-11/h2-9H,1H2 |
InChI Key |
YTSBSUDEBKYMDC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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